molecular formula C11H15NO B14245837 N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide CAS No. 253199-24-5

N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide

Katalognummer: B14245837
CAS-Nummer: 253199-24-5
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: MLLNJENRTAZELD-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide, also known as m-Acetotoluidide, is an organic compound with the molecular formula C10H13NO. It is a derivative of acetamide and is characterized by the presence of a 3-methylphenyl group attached to the nitrogen atom of the acetamide moiety. This compound is of interest due to its various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide can be achieved through several methods. One common approach involves the reaction of 3-methylphenylamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:

    Reaction with Acetic Anhydride: 3-methylphenylamine is reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction mixture is heated to a temperature of around 60-70°C for several hours.

    Purification: The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamides.

Wissenschaftliche Forschungsanwendungen

N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3-Methylphenyl)acetamide: Similar structure but lacks the (1S)-1-ethyl group.

    N-(3-Methylphenyl)propionamide: Contains a propionamide group instead of an acetamide group.

    N-(3-Methylphenyl)butyramide: Contains a butyramide group instead of an acetamide group.

Uniqueness

N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the (1S)-1-ethyl group differentiates it from other similar compounds and may contribute to its unique reactivity and applications.

Eigenschaften

CAS-Nummer

253199-24-5

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

N-[(1S)-1-(3-methylphenyl)ethyl]acetamide

InChI

InChI=1S/C11H15NO/c1-8-5-4-6-11(7-8)9(2)12-10(3)13/h4-7,9H,1-3H3,(H,12,13)/t9-/m0/s1

InChI-Schlüssel

MLLNJENRTAZELD-VIFPVBQESA-N

Isomerische SMILES

CC1=CC(=CC=C1)[C@H](C)NC(=O)C

Kanonische SMILES

CC1=CC(=CC=C1)C(C)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.